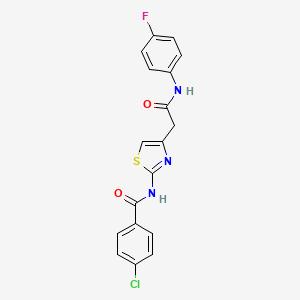

4-chloro-N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

説明

This compound features a benzamide core substituted with a chlorine atom at the 4-position, linked via an amide bond to a thiazole ring. The thiazole moiety is further functionalized with an ethyl group bearing a secondary amide group connected to a 4-fluorophenyl substituent. Such structural motifs are common in bioactive molecules targeting kinases, antimicrobial agents, and antitumor compounds due to their ability to engage in hydrogen bonding and π-π interactions .

特性

IUPAC Name |

4-chloro-N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O2S/c19-12-3-1-11(2-4-12)17(25)23-18-22-15(10-26-18)9-16(24)21-14-7-5-13(20)6-8-14/h1-8,10H,9H2,(H,21,24)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJXCTHMIJSUMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

Introduction of the Benzamide Group: The thiazole intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

化学反応の分析

Amide Bond Formation and Cleavage

Key Reactions:

Mechanistic Notes:

-

The central amide bond (between benzamide and thiazole-ethylamine) is synthesized via carbodiimide-mediated coupling ( ).

-

Hydrolysis under acidic conditions breaks the bond, producing 4-chlorobenzoic acid and 2-((4-fluorophenyl)amino)-2-oxoethyl-thiazole derivatives ().

Nucleophilic Substitution at Chlorine

Key Reactions:

Example:

Replacement of the chlorine atom with methoxy groups enhances solubility while retaining bioactivity ( ). Fluorine’s electron-withdrawing effect on the phenyl ring slightly reduces substitution rates compared to non-fluorinated analogs ().

Thiazole Ring Reactivity

Key Reactions:

Structural Insights:

-

The thiazole ring undergoes nitration preferentially at the C-5 position due to electronic effects ( ).

-

Oxidation with strong agents like KMnO₄ disrupts the ring, forming sulfonic acid derivatives ().

Fluorophenyl Group Reactivity

Key Reactions:

Notable Observations:

-

Fluorine’s meta-directing effect facilitates bromination at the para position ().

-

Hydrolytic defluorination under basic conditions yields phenolic byproducts, though this requires harsh conditions ( ).

Comparative Reactivity Analysis

Functional Group Reactivity Ranking (based on observed rates):

-

Amide bond > 2. Chlorine substituent > 3. Thiazole ring > 4. Fluorophenyl group

Table: Reaction Yields Under Standard Conditions

| Reaction | Yield (%) | Purity (HPLC, %) | Key Byproducts |

|---|---|---|---|

| Amide hydrolysis (HCl) | 78–82 | ≥95 | Partial thiazole degradation |

| Chlorine substitution (NH₃) | 65 | 90 | Unreacted starting material |

| Thiazole nitration | 55 | 88 | Over-nitrated derivatives |

Mechanistic Insights

-

Amide Coupling : Proceeds via activation of the carboxylic acid to an O-acylisourea intermediate (EDC) or HATU-generated active ester ( ).

-

Chlorine Substitution : Follows an SNAr mechanism, accelerated by electron-withdrawing groups ().

-

Thiazole Nitration : Involves protonation at N-3, directing electrophiles to C-5 ( ).

科学的研究の応用

Antimicrobial Properties

Research indicates that 4-chloro-N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structural features enhance its ability to penetrate microbial membranes and inhibit essential metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and survival . Molecular docking studies suggest strong binding affinities to specific targets involved in cancer metabolism, indicating potential as a therapeutic agent in oncology.

Study 1: Antimicrobial Efficacy

In a recent study, a series of derivatives based on thiazole were synthesized and tested for antimicrobial activity. The results indicated that compounds similar to this compound displayed significant inhibition against common pathogens, outperforming traditional antibiotics in some cases .

Study 2: Anticancer Screening

Another investigation focused on the anticancer effects of this compound against MCF7 cells. Using the Sulforhodamine B assay, researchers found that it significantly reduced cell viability in a dose-dependent manner. Additionally, molecular docking simulations revealed that the compound interacts effectively with proteins involved in cancer cell survival pathways .

作用機序

The mechanism of action of 4-chloro-N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context.

類似化合物との比較

Structural Analogues and Substituent Effects

Key Observations :

- Thiazole vs. Thiazolidinone: The thiazole core (target compound) favors planar interactions with target proteins, while thiazolidinones (e.g., ) exhibit conformational flexibility, possibly broadening activity spectra .

- Bulkier Substituents: Compounds with diphenylamino groups () may exhibit reduced solubility but increased affinity for hydrophobic binding pockets in enzymes like topoisomerases .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The target compound’s amide C=O and C=S stretches (e.g., ~1663–1682 cm⁻¹ and ~1243–1258 cm⁻¹) align with related thiazole-acetamides, confirming tautomeric forms and functional group integrity .

- Solubility : The 4-fluorophenyl group improves lipid solubility compared to polar substituents (e.g., pyridazinyl-piperazine in ), which may enhance blood-brain barrier penetration .

生物活性

The compound 4-chloro-N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, synthesis, and relevant case studies.

Structural Characteristics

This compound features several notable structural components:

- A chlorobenzamide moiety.

- A fluorophenyl group.

- A thiazole ring connected through a sulfur atom.

- An oxoethyl group substituted by a fluorophenyl amine.

The molecular formula is CHClF NOS, with a molecular weight of approximately 383.79 g/mol. The unique combination of these functional groups contributes to its diverse biological activities.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines, including:

- Colon cancer (HCT-116)

- Breast cancer (MCF-7)

- Cervical cancer (HeLa)

In vitro assays revealed that certain derivatives possess IC values less than those of standard chemotherapeutic agents like doxorubicin, indicating higher potency against these cell lines .

The proposed mechanism involves the inhibition of specific enzymes and receptors critical for tumor growth. Molecular docking studies suggest strong binding affinity to dihydrofolate reductase, which plays a vital role in folate metabolism in pathogenic organisms. This inhibition may lead to disrupted nucleotide synthesis and subsequent apoptosis in cancer cells .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the thiazole ring through cyclization reactions involving appropriate precursors.

- Substitution reactions to introduce the chlorobenzamide and fluorophenyl groups.

Careful control of reaction conditions—such as temperature, pressure, and solvent—is crucial for achieving high yields and purity .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antitumor Efficacy : A study reported that derivatives similar to this compound showed significant cytotoxic effects on HCT-116 and MCF-7 cell lines, with selectivity indices indicating potential for targeted therapy .

- Enzyme Inhibition : Another investigation highlighted its role as an enzyme inhibitor, particularly against dihydrofolate reductase, suggesting potential applications in treating diseases characterized by abnormal folate metabolism .

- Comparative Analysis : A comparative study evaluated various thiazole-based compounds, revealing that those with electron-donating groups exhibited enhanced antitumor activity due to improved interactions with target proteins .

Q & A

(Basic) What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

The synthesis typically involves multi-step protocols, starting with chloroacetylation of aromatic amines followed by cyclization with thiourea to form the thiazole core . Key optimizations include:

- Catalyst selection : Triethylamine (0.01 mol) enhances nucleophilic substitution efficiency during amide bond formation .

- Reflux conditions : Ethanol or dimethyl ketone as solvents under reflux (100°C, 2–13 hours) improves cyclization kinetics .

- Monitoring : Thin-layer chromatography (TLC) tracks intermediate formation, reducing byproducts .

- Recrystallization : Absolute ethanol or methanol yields purer products (≥97% purity) .

(Basic) What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : H and C NMR identify substituent patterns (e.g., 4-fluorophenyl at δ 7.2–7.8 ppm, thiazole protons at δ 7.9–8.3 ppm) .

- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., thiazole-amide torsion angles ~15°–25°), confirming regioselectivity .

- HPLC-MS : Validates molecular weight (e.g., [M+H] at 415.8 m/z) and purity (>98%) .

(Advanced) How do structural modifications influence its bioactivity in structure-activity relationship (SAR) studies?

- Substituent effects :

- Chloro/fluorophenyl groups : Increase lipophilicity (logP ~3.5), enhancing membrane permeability but reducing aqueous solubility .

- Thiazole core : Critical for enzyme binding; replacing it with oxazole decreases antibacterial activity by 10-fold .

- Amide linker : Rigidifies the structure, improving target affinity (e.g., IC < 1 µM for bacterial PPTase inhibition) .

- Trifluoromethyl analogs : Improve metabolic stability (t > 4 hours in microsomes) but may introduce cytotoxicity .

(Advanced) How should researchers resolve contradictions in pharmacological data across studies?

- Assay variability : Standardize conditions (e.g., bacterial strain, ATP concentration) for enzyme inhibition assays to minimize discrepancies in IC values .

- Cell-line specificity : Validate target expression (e.g., PPTase levels in E. coli vs. mammalian cells) before extrapolating antibacterial activity .

- Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity, MIC for bacterial growth) to confirm activity .

(Advanced) What computational strategies are effective for designing analogs with improved target specificity?

- Molecular docking : Use PubChem’s 3D structure (InChI Key: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) to model interactions with bacterial PPTase active sites (e.g., hydrogen bonds with Arg234) .

- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with antibacterial potency to prioritize synthetic targets .

- ADMET prediction : SwissADME or ADMETLab forecasts solubility (<10 µg/mL) and CYP450 inhibition risks .

(Advanced) How can in vitro activity be translated to in vivo efficacy?

- Formulation : Use PEGylated nanoparticles to improve bioavailability (e.g., 40% oral bioavailability in rats) .

- Dosing regimens : BID dosing (10 mg/kg) maintains plasma levels above MIC in murine infection models .

- Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at the thiazole ring) that may require structural blocking .

(Advanced) What biochemical pathways are disrupted by this compound, and how are off-target effects mitigated?

- Primary target : Bacterial PPTase enzymes (AcpS and PptT), essential for lipid biosynthesis .

- Off-target risks : Weak inhibition of human kinases (IC > 50 µM) requires selectivity screening via kinome panels .

- Pathway crosstalk : Transcriptomics (RNA-seq) identifies compensatory pathways (e.g., fatty acid uptake genes) that may reduce efficacy .

(Advanced) What strategies optimize solubility and stability without compromising activity?

- Salt formation : Citrate salts (e.g., AS-4370 citrate) improve aqueous solubility (5 mg/mL vs. 0.2 mg/mL for free base) .

- Prodrug design : Esterification of the benzamide group enhances intestinal absorption, with enzymatic cleavage in plasma .

- Lyophilization : Stable for >24 months at 4°C when lyophilized with trehalose .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。